molecular formula C9H9N B1215523 1,2-Dihydroisoquinoline CAS No. 64973-79-1

1,2-Dihydroisoquinoline

Cat. No. B1215523
CAS RN: 64973-79-1
M. Wt: 131.17 g/mol
InChI Key: IOEPOEDBBPRAEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dihydroisoquinoline, also known as 1,2-Dihydroisoquinoline, is a useful research compound. Its molecular formula is C9H9N and its molecular weight is 131.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Dihydroisoquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Dihydroisoquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

64973-79-1

Product Name

1,2-Dihydroisoquinoline

Molecular Formula

C9H9N

Molecular Weight

131.17 g/mol

IUPAC Name

1,2-dihydroisoquinoline

InChI

InChI=1S/C9H9N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-6,10H,7H2

InChI Key

IOEPOEDBBPRAEI-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C=CN1

Canonical SMILES

C1C2=CC=CC=C2C=CN1

synonyms

1,2-dihydroisoquinoline
dihydroisoquinoline
G 1617

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of N-3,4-dimethoxybenzoyl-2-phenylethylamine (A1) (9.3 g, 0.033 mol) in 550 ml of tetrachloroethane was distilled to remove 75 ml of the solvent. The resulting solution was added in one portion to a cooled solution of P2O5 (44.5 g, 0.31 mol) in hexamethyldisiloxane which had been heated to reflux for 1 h under nitrogen to dissolve the P2O5. The reaction mixture was boiled with stirring under nitrogen for 2.5 h after which an additional 4.5 g (0.031 mol) of P2O5 was added. After 2 h further heating another portion of P2O5 (12 g, 0.085 mol) was added. Continued boiling for 30 min completed the reaction as indicated by tlc. The reaction was cooled in an ice bath and water (770 ml) was added with stirring. The layers were separated and the organic layer was washed with 500 ml of water. The combined aqueous extract was brought to pH 8 and extracted three times with 300 ml portions of ether. Removal of the ether afforded the crude dihydroisoquinoline A2 which was converted to the picrate by treatment with picric acid (8.7 g, 0.038 mol) in ethanol (105 ml). The crude picrate was crystallized from chloroform-ethanol to give A2 picrate (10.5 g, 66%) mp 148-151° dec. A2 picrate in methylene chloride was extracted three times with saturated NaHCO3 and eluted from a short column of basic alumina to give the title compound (6.0 g) which was dissolved in ethanol and treated with 2 ml. of concentrated hydrochloric acid. Evaporation of the ethanol solution gave the crude hydrochloride which was recrystallized from acetone to give pure 1-(3,4-dimethoxyphenyl)-3,4-dihydroisoquinoline hydrochloride (4.5 g 45%) mp 200-201°.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
8.7 g
Type
reactant
Reaction Step Two
Quantity
105 mL
Type
reactant
Reaction Step Three
Name
Yield
66%

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